molecular formula C6H14MgO2 B1624843 Magnesium dipropanolate CAS No. 35754-82-6

Magnesium dipropanolate

Cat. No.: B1624843
CAS No.: 35754-82-6
M. Wt: 142.48 g/mol
InChI Key: WNJYXPXGUGOGBO-UHFFFAOYSA-N
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Description

Magnesium dipropanolate, also known as magnesium dipropionate, is an organic magnesium compound with the chemical formula C6H10MgO4. It is a white crystalline solid that is soluble in water and stable under normal conditions. This compound is primarily used as an anionic surfactant and has applications in various fields due to its unique properties.

Preparation Methods

Magnesium dipropanolate can be synthesized through the reaction of propanoic acid with magnesium carbonate or magnesium hydroxide. The reaction typically involves the following steps:

    Reaction with Magnesium Carbonate: Propanoic acid is reacted with magnesium carbonate in an aqueous solution to form this compound and carbon dioxide. [ 2C_3H_6O_2 + MgCO_3 \rightarrow C_6H_{10}MgO_4 + CO_2 + H_2O ]

    Reaction with Magnesium Hydroxide: Propanoic acid is reacted with magnesium hydroxide to form this compound and water. [ 2C_3H_6O_2 + Mg(OH){10}MgO_4 + 2H_2O ]

Chemical Reactions Analysis

Magnesium dipropanolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form magnesium carbonate and other by-products.

    Reduction: Under specific conditions, it can be reduced to form magnesium metal and propanoic acid.

    Substitution: It can undergo substitution reactions with other acids or bases to form different magnesium salts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Magnesium dipropanolate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It has applications in studying magnesium’s role in biological systems and its interactions with other biomolecules.

    Medicine: It is investigated for its potential use in drug formulations and as a dietary supplement for magnesium deficiency.

    Industry: It is used as a surfactant in personal care products, as a preservative, and in the production of other magnesium compounds.

Mechanism of Action

The mechanism of action of magnesium dipropanolate involves its ability to release magnesium ions (Mg²⁺) in aqueous solutions. These ions interact with various molecular targets and pathways, including:

    Enzyme Activation: Magnesium ions act as cofactors for numerous enzymes, facilitating biochemical reactions.

    Cell Signaling: Magnesium ions play a crucial role in cellular signaling pathways, including those involved in muscle contraction and nerve function.

    Structural Role: Magnesium ions help stabilize the structure of nucleic acids and proteins.

Comparison with Similar Compounds

Magnesium dipropanolate can be compared with other magnesium compounds such as magnesium citrate, magnesium sulfate, and magnesium oxide. Each of these compounds has unique properties and applications:

    Magnesium Citrate: Commonly used as a dietary supplement and laxative. It has high bioavailability and is easily absorbed by the body.

    Magnesium Sulfate:

    Magnesium Oxide: Used as an antacid and magnesium supplement. It has lower bioavailability compared to magnesium citrate.

This compound is unique due to its surfactant properties and its specific applications in personal care products and industrial processes.

Properties

IUPAC Name

magnesium;propan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYXPXGUGOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[O-].CCC[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14MgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189290
Record name Magnesium dipropanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35754-82-6
Record name Magnesium dipropanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035754826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium dipropanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium dipropanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

112 g of magnesium turnings and 3 000 g of propan-1-ol are initially introduced into a 10 l steel autoclave. Reaction is performed for a total of 5 hours at 188° C. and a pressure of 38 bar. Then n-propanol is removed by distillation at a temperature of 80° C. and a pressure of about 50 mbar. The alkoxide is then dried at 80° C. and a pressure of <1 mbar. The product still contains a proportion of metallic magnesium amounting to 0.04 wt. %.
Quantity
112 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Magnesium (3 g, 0.123 mole, 2 molar equiv.) was added to technical 1-propanol (100 ml) and the mixture was heated to reflux under nitrogen atmosphere. Then, sublimed iodine (0.2 g) as catalyst was added and the reflux was continued for 4 hours to obtain magnesium propoxide. Indazole-3-carboxylic acid (10 g, 0.0617 mole) was then added and the reflux was continued for 2 hours. Dimethyl sulfate (13.3 g, 10 ml, 0.105 mole, 1.7 molar equiv.) was added dropwise under reflux for 2 hours and the reflux was continued for a further 3 hours (the composition of the reaction mixture by HPLC was: 97.09% 1-MICA, 0.37% 2-MICA, and 2.54% ICA). The mixture was kept at room temperature overnight (the composition of the reaction mixture by HPLC was: 97.61% 1-MICA, 0.19% 2-MICA, and 2.21% ICA). Water (100 ml) and 46% aqueous sodium hydroxide solution were added to the reaction mixture to produce-pH of about 14. Then, conc. hydrochloric acid was added to the suspension to produce pH of about 4 and obtain a solution. The 1-propanol was removed under reduced pressure from the solution. The residuary mixture was stirred for 6 hours with a control of pH of about 4. The solid product was collected by filtration, washed with water (3×30 ml), and dried in oven at 50° C. overnight to give crude 1-MICA (10.2 g, 93.9% yield, purity by HPLC: 98.73%). The crude compound (10.2 g) was treated by slurry at heating under reflux in methanol-water (3:7) mixture (31 ml) for 4 hours. The precipitate was collected by filtration after cooling the mixture to room temperature, washed with methanol-water (3:7) mixture (3×10 ml), and dried in oven at 50° C. overnight to prepare pure 1-MICA (9.1 g, 83.8% yield, purity by HPLC: 99.71%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
93.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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